6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2)3-5-6(4-9)10-8(13)11-7(5)12/h3-4H2,1-2H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQHHWIHYADZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)NC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable diketone with guanidine or its derivatives under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes or batch reactions, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalysts are critical factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Cyclopenta[d]pyrimidine-diones differ primarily in substituents at the 3-, 6-, and 7-positions. Key analogs include:
Physicochemical Properties
Solubility :
Thermal Stability :
- High melting points (>300°C) are common in this class, as seen in lenacil (316–326°C) and the unsubstituted core (328–330°C) .
Biological Activity
6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound notable for its unique structural features and diverse biological activities. This compound integrates a cyclopentane and a pyrimidine structure, characterized by the presence of two methyl groups and a diketone functionality. Its molecular formula is with a molecular weight of 180.20 g/mol.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple pathways.
- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
The biological activity of this compound is attributed to its interactions with biological macromolecules. It has been observed to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Methyl-1H-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione | Pyrrole ring fused with pyrimidine | Potential neuroprotective effects |
| 6-Methyl-1H-pyrrolo[3,4-b]quinolin-2-one | Quinoline structure | Anticancer activity against specific cell lines |
| 5-Methyl-2-(methylthio)-4(3H)-pyrimidinone | Thioether substitution | Antibacterial properties |
This table illustrates how the unique fused ring system of 6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine differentiates it from other compounds with similar structures.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways mediated by caspases.
- Antimicrobial Evaluation : In an investigation reported in Pharmaceutical Biology, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to assess its efficacy.
- Neuroprotection Research : A recent study highlighted the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The findings suggest that it may reduce cell death by modulating oxidative stress markers.
Q & A
Q. What are the standard synthetic pathways for 6,6-dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione?
Synthesis typically involves cyclocondensation of diketones with urea derivatives under acidic or thermal conditions. For related cyclopenta[d]pyrimidine systems, multi-step protocols include iodination (e.g., using iodine in acidic media) and alkylation (e.g., benzyl chlorides in DMF with potassium carbonate). Controlled temperature and pH are critical to prevent side reactions and ensure regioselectivity .
Q. How is the compound characterized structurally?
Essential techniques include:
- 1H/13C NMR : To identify aromatic protons, methyl groups, and carbonyl environments. For example, distinct signals for cyclopenta-fused protons appear at δ 2.5–3.5 ppm .
- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Crystallography : Resolves absolute configuration in crystalline forms .
Q. What are common chemical modifications to enhance solubility or stability?
- Alkylation/Substitution : Introducing polar groups (e.g., hydroxyl, amino) via nucleophilic substitution improves aqueous solubility. For example, benzylation of thieno[2,3-d]pyrimidine derivatives enhances thermal stability .
- Salt Formation : Use of HCl or sodium salts for ionic derivatives .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental spectral data be resolved?
- Purity Verification : Use HPLC to confirm sample homogeneity (>95% purity) .
- Dynamic NMR : Variable-temperature studies assess conformational flexibility (e.g., ring-flipping in cyclopenta systems) .
- DFT Calculations : Incorporate solvent effects (e.g., PCM models) to align computed and observed chemical shifts .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-4-(tetrahydro-2H-pyran-4-yl) derivatives) to identify electronic discrepancies .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% for thieno[2,3-d]pyrimidines .
- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts early in the synthesis .
- Solvent Optimization : Ethanol/water mixtures enhance crystallization efficiency .
Q. How does stereochemistry influence biological activity?
- Enantioselective Synthesis : Chiral catalysts (e.g., BINOL derivatives) produce enantiomers for comparative bioassays .
- Molecular Docking : Predicts binding modes to targets like protein kinases. For example, tetrahydropyran-substituted analogues show enantiomer-specific kinase inhibition .
- NOESY NMR : Maps spatial proximity of substituents to identify bioactive conformers .
Q. What methods validate the compound’s mechanism of action in biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
